molecular formula C28H32N2O7S B12276908 Fmoc-Lys-OH.TosOH

Fmoc-Lys-OH.TosOH

Cat. No.: B12276908
M. Wt: 540.6 g/mol
InChI Key: AJQYYCSSOVJWBR-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys-OH.TosOH: is a compound that combines fluorenylmethyloxycarbonyl-protected lysine with p-toluenesulfonic acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group of lysine during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Lys-OH.TosOH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The fluorenylmethyloxycarbonyl group protects the amino group of lysine by forming a stable carbamate linkage. This protecting group can be selectively removed under basic conditions, allowing for the stepwise synthesis of peptides without interference from the amino group of lysine .

Molecular Targets and Pathways: The primary target of Fmoc-Lys-OH.TosOH is the amino group of lysine, which it protects during peptide synthesis. The removal of the Fmoc group is facilitated by nucleophilic attack from a base, leading to the formation of a stable dibenzofulvene byproduct .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H32N2O7S

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H24N2O4.C7H8O3S/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1

InChI Key

AJQYYCSSOVJWBR-FYZYNONXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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